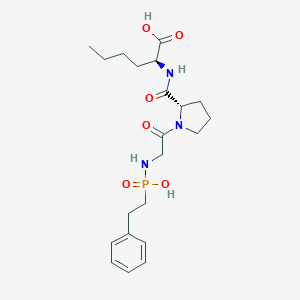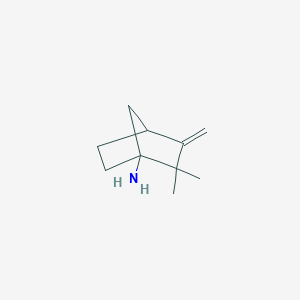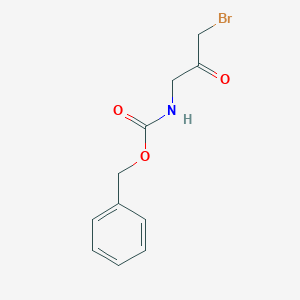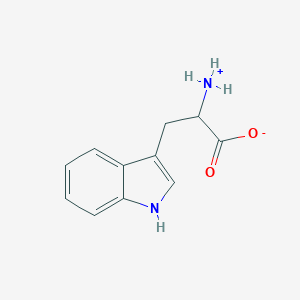
Furamidin-Dihydrochlorid
Übersicht
Beschreibung
Furamidine, also known as 2,5-bis(4-amidinophenyl)furan, is a synthetic diamidine compound. It is primarily recognized for its potent DNA-binding properties, making it a significant molecule in the field of medicinal chemistry. Furamidine has shown promise as an antiparasitic and antitumor agent due to its ability to bind to the minor groove of DNA, thereby interfering with the replication and transcription processes of pathogens and cancer cells .
Wissenschaftliche Forschungsanwendungen
Furamidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als DNA-Bindemittel in verschiedenen biochemischen Assays verwendet.
Biologie: Furamidin wird in Studien verwendet, die sich mit DNA-Protein-Wechselwirkungen und Genregulation befassen.
Medizin: Die Verbindung hat sich als vielversprechendes Antiparasitikum und Antitumormittel erwiesen. .
5. Wirkmechanismus
Furamidin übt seine Wirkung hauptsächlich durch seine Fähigkeit aus, an den kleinen Graben der DNA zu binden. Diese Bindung stört die Replikations- und Transkriptionsprozesse der Zielzellen. Im Falle von parasitären Infektionen stört Furamidin die DNA der Parasiten, was zu deren Absterben führt. In Krebszellen hemmt die Verbindung die Proliferation von Tumorzellen, indem sie deren DNA stört .
Ähnliche Verbindungen:
Pentamidin: Eine weitere Diaminidinverbindung, die als Antiparasitikum verwendet wird.
Berenil: Bekannt für seine DNA-Bindungseigenschaften und in der Veterinärmedizin verwendet.
DB820 und CPD0801: Aza-Analoga von Furamidin mit ähnlichen Trypanocid-Eigenschaften.
Einzigartigkeit von Furamidin: Furamidin zeichnet sich durch seine hohe Potenz und Selektivität für die DNA-Bindung aus. Es hat in bestimmten Anwendungen eine bessere Wirksamkeit als seine Analoga gezeigt. So hemmt Furamidin beispielsweise Tyrosyl-DNA-Phosphodiesterase (Tdp1) effektiver als Berenil und Pentamidin . Darüber hinaus macht seine Fähigkeit, sowohl an ein- als auch an doppelsträngige DNA zu binden, es zu einer vielseitigen Verbindung in verschiedenen Forschungs- und therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
Furamidine Dihydrochloride primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an enzyme that plays a crucial role in the methylation of arginine residues, a post-translational modification important for various biological processes .
Mode of Action
Furamidine Dihydrochloride acts as a selective inhibitor of PRMT1 . It exhibits selectivity for PRMT1 over other protein arginine methyltransferases such as PRMT5, PRMT6, and PRMT4 (CARM1) . Additionally, Furamidine Dihydrochloride is a potent, reversible, and competitive inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Biochemical Pathways
Furamidine Dihydrochloride affects the biochemical pathways involving PRMT1. By inhibiting PRMT1, it impacts the methylation of arginine residues on histones and other proteins . This can lead to changes in gene expression and other downstream effects.
Pharmacokinetics
The pharmacokinetics of Furamidine Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and effectively converted to its active form in the body . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability .
Result of Action
The inhibition of PRMT1 by Furamidine Dihydrochloride can lead to changes in gene expression and cellular functions . It has been shown to inhibit cell proliferation in leukemia cell lines . Furthermore, it can bind to AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), leading to the destruction of the kinetoplast and cell death .
Biochemische Analyse
Biochemical Properties
Furamidine Dihydrochloride interacts with PRMT1, an enzyme involved in the methylation of arginine residues in proteins . It displays selectivity over other enzymes such as PRMT5, PRMT6, and CARM1 . The nature of these interactions involves the inhibition of PRMT1, thereby affecting the methylation process .
Cellular Effects
Furamidine Dihydrochloride has been shown to inhibit cell proliferation in leukemia cell lines . It exerts its influence on cell function by inhibiting PRMT1, which plays a crucial role in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Furamidine Dihydrochloride involves its action as a PRMT1 inhibitor . It binds to PRMT1, inhibiting its function and leading to changes in gene expression . This binding interaction with PRMT1 is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
Its inhibitory effects on PRMT1 and subsequent impact on cell proliferation suggest potential long-term effects on cellular function .
Metabolic Pathways
Furamidine Dihydrochloride is involved in the metabolic pathway related to the methylation of arginine residues in proteins . It interacts with the enzyme PRMT1, affecting the methylation process .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Furamidin beinhaltet typischerweise die Herstellung von Schlüsselzwischenprodukten wie 2,5-Bis(4-cyanophenyl)furan. Dieses Zwischenprodukt wird dann durch eine Reihe chemischer Reaktionen in Furamidin umgewandelt. Ein übliches Verfahren umfasst die Reduktion der Nitrilgruppen zu Amidinen unter Verwendung von Reagenzien wie Wasserstoffgas in Gegenwart eines Katalysators .
Industrielle Produktionsmethoden: Die industrielle Produktion von Furamidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion, während gleichzeitig Konsistenz und Qualität erhalten bleiben .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Furamidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Furamidin kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Substitution: Furamidin kann an Substitutionsreaktionen teilnehmen, insbesondere an den Amiddingruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.
Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Furamidinoxide ergeben, während die Reduktion verschiedene Amidinderivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Pentamidine: Another diamidine compound used as an antiparasitic agent.
Berenil: Known for its DNA-binding properties and used in veterinary medicine.
DB820 and CPD0801: Aza analogues of furamidine with similar trypanocidal properties.
Uniqueness of Furamidine: Furamidine stands out due to its high potency and selectivity for DNA binding. It has shown better efficacy in certain applications compared to its analogues. For instance, furamidine inhibits tyrosyl-DNA phosphodiesterase (Tdp1) more effectively than berenil and pentamidine . Additionally, its ability to bind to both single- and double-stranded DNA makes it a versatile compound in various research and therapeutic applications .
Eigenschaften
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224264 | |
| Record name | Furamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73819-26-8 | |
| Record name | 2,5-Bis(4-amidinophenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


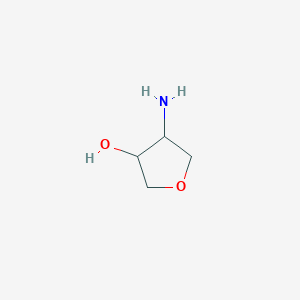
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)



